molecular formula C13H21Cl3N2 B6281997 1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride CAS No. 1266691-83-1

1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride

Cat. No.: B6281997
CAS No.: 1266691-83-1
M. Wt: 311.7
InChI Key:
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Description

1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride is a chemical compound with the molecular formula C13H21Cl3N2 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Biochemical Analysis

Biochemical Properties

It is known that piperazine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the piperazine derivative.

Molecular Mechanism

The molecular mechanism of action of 1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride typically involves the reaction of 1-(2-chlorophenyl)propan-1-one with piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified and converted to its dihydrochloride salt form.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, including its effects on neurotransmitter receptors.

    Medicine: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. It may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)piperazine: A related compound with similar structural features but different pharmacological properties.

    1-(2-chlorophenyl)piperazine: Another similar compound with variations in the position of the chlorine atom on the phenyl ring.

    1-(4-chlorophenyl)piperazine: A compound with the chlorine atom in the para position, leading to different chemical and biological properties.

Uniqueness

1-[3-(2-chlorophenyl)propyl]piperazine dihydrochloride is unique due to its specific substitution pattern and the presence of the propyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

1266691-83-1

Molecular Formula

C13H21Cl3N2

Molecular Weight

311.7

Purity

90

Origin of Product

United States

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